molecular formula C10H7BrN2O3 B12617623 1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 5-bromo-a-oxo-, methyl ester

1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 5-bromo-a-oxo-, methyl ester

Cat. No.: B12617623
M. Wt: 283.08 g/mol
InChI Key: MTYZOIUMIVUNQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 5-bromo-a-oxo-, methyl ester: is a chemical compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The presence of a bromine atom and a methyl ester group in its structure adds to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 5-bromo-a-oxo-, methyl ester typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid.

    Esterification: The carboxylic acid group is converted to a methyl ester using methanol and a suitable acid catalyst.

    Oxidation: The resulting ester undergoes oxidation to introduce the oxo group at the alpha position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 5-bromo-a-oxo-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxo group to a hydroxyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed:

    Oxidation: Products with additional carbonyl or carboxyl groups.

    Reduction: Products with hydroxyl groups replacing the oxo group.

    Substitution: Products with various substituents replacing the bromine atom.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent. Its structural similarities to other biologically active compounds suggest it may exhibit various pharmacological properties.

Case Studies and Findings

  • Inhibition of Kinases : Research indicates that derivatives of pyrrolo[2,3-b]pyridine exhibit inhibitory activity against specific kinases, such as SGK-1. This inhibition can be pivotal in the treatment of diseases where these kinases are implicated, including cancer and metabolic disorders .
  • Antiproliferative Activity : Studies have shown that compounds similar to 1H-pyrrolo[2,3-b]pyridine can display significant antiproliferative effects on cancer cell lines. For instance, derivatives have demonstrated functional inhibitory activities against MCT1, a transporter associated with tumor growth and metastasis .

Synthetic Applications

The compound serves as an important building block in organic synthesis. Its unique structure allows for various modifications that can lead to the development of new derivatives with enhanced biological activity.

Synthetic Pathways

  • Suzuki Coupling Reactions : The compound can be utilized in Suzuki coupling reactions to synthesize more complex molecules. This method involves the reaction of aryl or heteroaryl boronic acids with the compound under palladium catalysis, facilitating the formation of diverse aryl-substituted pyrrolo derivatives .

Biological Studies

The biological implications of 1H-pyrrolo[2,3-b]pyridine derivatives extend beyond medicinal chemistry into broader biological research.

Research Insights

  • Mechanism of Action : Understanding how these compounds interact at the molecular level can provide insights into their potential therapeutic roles. For example, studies on their interaction with cellular pathways have revealed mechanisms that could be targeted for drug development .

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 5-bromo-a-oxo-, methyl ester involves its interaction with specific molecular targets. For instance, it may inhibit the activity of fibroblast growth factor receptors by binding to their active sites, thereby blocking the signaling pathways that promote cell proliferation and survival . This inhibition can lead to the induction of apoptosis in cancer cells and the suppression of tumor growth.

Comparison with Similar Compounds

    5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid: A precursor in the synthesis of the target compound.

    1H-Pyrrolo[2,3-b]pyridine-3-ylacetic acid: A related compound with similar structural features but different functional groups.

    Pyrrolopyrazine derivatives: Compounds with a similar pyrrolo core but different heterocyclic systems.

Uniqueness: The presence of both a bromine atom and a methyl ester group in 1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 5-bromo-a-oxo-, methyl ester makes it unique compared to its analogs. These functional groups contribute to its distinct reactivity and potential biological activities, making it a valuable compound for research and development in various fields.

Biological Activity

1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 5-bromo-alpha-oxo-, methyl ester (CAS No. 1048350-21-5) is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a unique structure characterized by a pyrrolo-pyridine framework with a bromine substituent and an alpha-oxo group, contributing to its diverse biological effects. This article explores the biological activity of this compound, synthesizing data from various studies to present a comprehensive overview.

  • Molecular Formula : C10H7BrN2O3
  • Molecular Weight : Approximately 283.08 g/mol
  • Structural Characteristics : The compound's structure includes a bromine atom and an alpha-oxo group, which are crucial for its biological interactions.

Biological Activity Overview

1H-Pyrrolo[2,3-b]pyridine derivatives have been investigated for their activities against various biological targets, including cancer cells and enzymes involved in signaling pathways.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance:

  • FGFR Inhibition : A series of pyrrolo[2,3-b]pyridine derivatives were evaluated for their inhibitory effects on fibroblast growth factor receptors (FGFRs). Compound 4h exhibited significant inhibitory activity against FGFR1–4 with IC50 values of 7 nM for FGFR1, indicating its potential in cancer therapy targeting FGFR signaling pathways .
  • Cell Cycle Arrest : Flow cytometry studies demonstrated that related compounds could arrest Jurkat cells in the G2/M phase of the cell cycle in a concentration-dependent manner. This arrest was linked to apoptosis and mitochondrial depolarization .

Mechanistic Insights

The biological activity of 1H-Pyrrolo[2,3-b]pyridine derivatives can be attributed to their ability to interact with specific proteins and pathways:

  • Binding Affinity : The compound binds to the ATP-binding site of AAK1 kinase, suggesting a mechanism through which it may exert its effects on cell proliferation and survival .

Structure-Activity Relationships (SAR)

The structural modifications of pyrrolo[2,3-b]pyridines can significantly influence their biological activities. The presence of the bromine atom and the alpha-oxo group enhances the compound's interaction with biological targets compared to other structurally similar compounds.

Compound NameCAS No.Similarity Index
5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid849068-61-70.90
Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate1234616-83-10.75
1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid171919-37-20.87

Study on Antiproliferative Effects

In vitro evaluations have shown that certain derivatives of pyrrolo[2,3-b]pyridine exhibit potent antiproliferative effects against human leukemia cell lines. The most active compounds demonstrated GI50 values in the nanomolar range, indicating strong efficacy .

In Vivo Studies

While in vitro studies provide valuable insights into the mechanisms of action, further research is needed to evaluate the in vivo efficacy and safety profile of these compounds. Current findings suggest promising therapeutic applications that warrant additional investigation.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 5-bromo-α-oxo-, methyl ester, and how do reaction conditions influence yield?

The synthesis typically involves multi-step strategies, such as:

  • Bromination : Introduction of bromine at the 5-position using reagents like N-bromosuccinimide (NBS) under radical or electrophilic conditions.
  • Acetic acid side-chain incorporation : Friedel-Crafts acylation or nucleophilic substitution to attach the acetic acid moiety.
  • Esterification : Methyl ester formation via acid-catalyzed reaction with methanol.
  • Oxidation : α-Keto group introduction using MnO₂ or Dess-Martin periodinant .

Critical factors :

  • Temperature control during bromination to avoid over-halogenation.

  • Catalyst selection (e.g., Pd(PPh₃)₄ for Suzuki couplings) for regioselectivity .

  • Example yield

    StepReagent/ConditionsYield (%)
    BrominationNBS, AIBN, CCl₄, 80°C65–75
    EsterificationMeOH, H₂SO₄, reflux>90

Q. Which analytical techniques are most effective for characterizing this compound, and how are spectral inconsistencies resolved?

Primary methods :

  • ¹H/¹³C NMR : Key signals include the α-keto carbonyl (δ ~200 ppm in ¹³C) and pyrrolo-pyridine protons (δ 7.5–8.5 ppm in ¹H) .
  • LCMS/HPLC : Confirm molecular ion ([M+H]⁺) and purity (>95% by HPLC) .
  • X-ray crystallography : Resolves ambiguities in regiochemistry or stereochemistry .

Resolving contradictions :

  • Cross-validate NMR assignments with 2D techniques (COSY, HSQC).
  • Compare experimental LCMS data with computational predictions (e.g., m/z calculators) .

Q. What challenges arise in purifying this compound, and what strategies mitigate them?

Challenges :

  • Co-elution of regioisomers due to similar polarity.
  • Hydrolysis of the methyl ester under basic conditions.

Solutions :

  • Chromatography : Use reverse-phase HPLC with gradient elution (ACN/H₂O + 0.1% TFA) .
  • Crystallization : Optimize solvent mixtures (e.g., EtOAc/hexane) to isolate crystalline forms .

Advanced Research Questions

Q. How can regioselectivity be controlled during the synthesis of 5-bromo-pyrrolo[2,3-b]pyridine derivatives?

  • Directing groups : Install temporary substituents (e.g., methoxy) to steer bromination to the 5-position .
  • Computational modeling : Use DFT calculations to predict electrophilic aromatic substitution sites .
  • Example: 3,4-Dimethoxyphenylboronic acid in Suzuki coupling directs cross-coupling to the 3-position, preserving 5-bromo integrity .

Q. How do computational methods (e.g., ICReDD’s approach) accelerate reaction optimization for this compound?

  • Reaction path search : Quantum chemical calculations (e.g., Gaussian) predict transition states and intermediates for α-keto formation .
  • Machine learning : Train models on existing pyrrolo-pyridine reaction datasets to recommend optimal catalysts/solvents.
  • Feedback loops : Integrate experimental yields into computational workflows to refine predictions iteratively .

Q. What structure-activity relationship (SAR) insights exist for analogs of this compound in kinase inhibition?

  • Key modifications :

    • 5-Bromo : Enhances hydrophobic interactions in kinase ATP-binding pockets.
    • α-Keto group : Acts as a hydrogen bond acceptor, critical for potency .
  • Bioactivity data :

    AnalogIC₅₀ (nM) vs JAK2Selectivity (JAK2/JAK3)
    5-Bromo-α-oxo12>50
    5-Chloro-α-oxo458

    Source: Derivatives tested in WO 2013/114113 A1 .

Q. How should researchers address contradictions between computational predictions and experimental reaction outcomes?

  • Case study : Predicted MnO₂ oxidation yield (DFT: 85%) vs experimental result (62%).
  • Root cause analysis :
    • Side reactions (e.g., over-oxidation to carboxylic acid).
    • Solvent effects not modeled in simulations.
  • Mitigation : Adjust computational parameters (e.g., include solvation models) and validate with kinetic studies .

Q. What methodologies are used to assess bioactivity while avoiding interference from the methyl ester’s hydrolytic instability?

  • Prodrug approach : Test the methyl ester in vitro, allowing esterases to hydrolyze it to the active α-keto acid .
  • Stabilization strategies :
    • Use deuterated methanol in ester synthesis to slow hydrolysis.
    • Conduct assays in low-pH buffers (pH 5–6) to minimize ester cleavage .

Properties

IUPAC Name

methyl 2-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O3/c1-16-10(15)8(14)7-4-13-9-6(7)2-5(11)3-12-9/h2-4H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTYZOIUMIVUNQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)C1=CNC2=C1C=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.